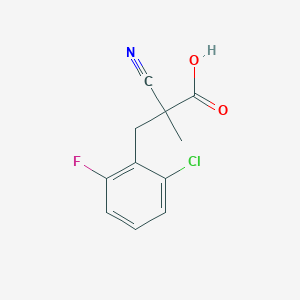

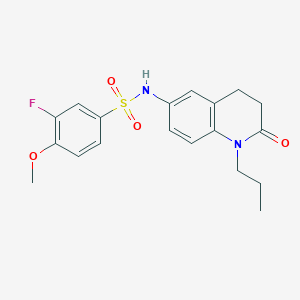

tert-Butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate (Boc-Azetidine) is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The Aza-Payne Rearrangement

This process involves the rearrangement of N-activated 2-aziridinemethanols, which can be synthesized in an optically active form. The rearrangement facilitates the production of corresponding epoxy sulfonamides and functionalized 1,2-amino alcohols, highlighting a significant application in synthetic organic chemistry for creating complex molecular structures (T. Ibuka, 1998).

Enantiopure Azetidine-2-carboxylic Acids

The synthesis of azetidine-2-carboxylic acid (Aze) analogs showcases the compound's role in producing derivatives with heteroatomic side chains. These are critical for studying peptide activity and influence, illustrating its utility in peptide synthesis and drug design (Z. Sajjadi & W. Lubell, 2008).

Kinetic Resolution of Racemic Carboxylic Acids

The use of tert-butyl alcohol in a catalytic, enantioselective esterification reaction demonstrates the compound's role in resolving racemic mixtures of carboxylic acids. This application is crucial for the production of chiral compounds in pharmaceuticals (K. Ishihara et al., 2008).

Applications in Drug Synthesis and Development

Synthesis of Biologically Active Compounds

The intermediate tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, significant in synthesizing compounds like omisertinib (AZD9291), underlines its importance in developing targeted cancer therapies (Bingbing Zhao et al., 2017).

Novel Building Blocks for Drug Discovery

Functionalized Amino Acid Derivatives

The development of a new series of functionalized amino acid derivatives highlights the compound's utility in designing new anticancer agents. This research indicates its potential in medicinal chemistry for creating compounds with significant cytotoxic activity against various cancer cell lines (Vivek Kumar et al., 2009).

Substituted Phenyl Azetidines as Antimicrobial Agents

The synthesis of substituted phenyl azetidines from tert-butyl compounds showcases its application in developing potential antimicrobial agents. This research contributes to the ongoing search for new treatments against microbial resistance (K. Doraswamy & P. Ramana, 2013).

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h14H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERSFWYLEVRIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCO)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2753586.png)

![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)

![1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753590.png)

![1-(7-Chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2753591.png)

![2-[(4-Aminophenyl)thio]-N-(2,5-dimethylphenyl)-propanamide](/img/structure/B2753599.png)

![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B2753600.png)

![ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2753603.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2753605.png)